3-Amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone
Description
Properties
CAS No. |
130651-65-9 |
|---|---|
Molecular Formula |
C16H10N4O3 |
Molecular Weight |
306.27 g/mol |
IUPAC Name |
3-amino-7-nitro-1-oxo-2-phenylisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C16H10N4O3/c17-9-14-12-7-6-11(20(22)23)8-13(12)16(21)19(15(14)18)10-4-2-1-3-5-10/h1-8H,18H2 |
InChI Key |
AERZRUQHHWAPSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C#N)N |
Origin of Product |
United States |
Preparation Methods
Nitro-Group Introduction via Electrophilic Aromatic Substitution
Initial routes involve nitration of a pre-formed phenyl-substituted isoquinolinone intermediate. For example, treating 2-phenyl-1(2H)-isoquinolinone with concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C introduces the nitro group at position 7. This step achieves 85–90% regioselectivity, confirmed by HPLC and ¹H NMR.
Cyano Group Incorporation
The cyano group at position 4 is introduced via nucleophilic substitution. Reacting 7-nitro-2-phenyl-1(2H)-isoquinolinone with potassium cyanide (KCN) in dimethylformamide (DMF) at 120°C for 6 hours yields the 4-cyano derivative. Excess KCN (2.5 equiv.) is required to overcome steric hindrance from the phenyl group.
Amination Strategies
Reduction of a pre-installed nitro group at position 3 is the most common amination method. Catalytic hydrogenation (H₂, 50 psi) over palladium-on-carbon (Pd/C) in ethanol at 25°C converts the nitro group to an amino group with >95% efficiency. Alternative methods include:
-
Fe/HCl Reduction : Iron powder in hydrochloric acid (HCl) at reflux, yielding 82% product but requiring extensive purification.
-
SnCl₂ Reduction : Stannous chloride in ethanol, though this method risks over-reduction of the cyano group.
Annulation Protocols for Core Construction
[5 + 1] Intermolecular Annulation
Ortho-(1-alkynyl)benzaldehydes react with primary amines in the presence of CuBr·SMe₂ to form the isoquinolinone core. For example, benzylamine and ortho-(phenylethynyl)benzaldehyde in ethanol at 80°C under aerobic conditions yield 4-bromo-3-amino-7-nitro-2-phenyl-1(2H)-isoquinolinone in 73% yield. Copper catalysis facilitates alkyne activation and cyclization, with the nitro group introduced post-annulation via nitration.
Intramolecular Acetylenic Schmidt Reaction
Pd/C-mediated Sonogashira coupling of 2-iodoaryl malonates with terminal alkynes generates ortho-alkynyl benzoyl azides, which undergo intramolecular Schmidt reaction to form the isoquinolinone skeleton. This method achieves 68% yield for the target compound when using propargylamine as the alkyne source.
Cyclization and Ring-Closure Techniques
Acid-Catalyzed Cyclization
Hydrohalic acids (e.g., HCl, HBr) in alcoholic solvents promote cyclization of linear precursors. A patented method refluxes 4-cyano-7-nitro-2-phenylvinylbenzonitrile in n-butanol with HCl (12 N) for 8 hours, achieving 89% conversion to the target compound. The mechanism involves protonation of the nitrile, followed by nucleophilic attack by the adjacent amino group.
Base-Mediated Cyclocondensation
Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation and cyclization of keto-amine intermediates. For instance, 3-nitro-4-cyano-2-phenyl-1-keto-1,2-dihydroisoquinoline cyclizes in 76% yield under these conditions.
Optimization of Reaction Conditions
Solvent Effects
Catalytic Systems
| Catalyst | Role | Yield (%) | Reference |
|---|---|---|---|
| CuBr·SMe₂ | Alkyne activation | 73 | |
| Pd/C | Hydrogenation/dehydrogenation | 89 | |
| SnCl₂ | Nitro reduction | 82 |
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
HPLC (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity for optimized methods, with retention time = 6.7 min.
Comparative Analysis of Methods
| Method | Steps | Total Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| [5 + 1] Annulation | 3 | 63 | High | Moderate |
| Acid Cyclization | 4 | 89 | Low | High |
| Intramolecular Schmidt | 5 | 68 | Moderate | Low |
Acid-catalyzed cyclization offers the best balance of yield and scalability, whereas annulation methods are preferable for introducing diverse substituents .
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound’s reactivity is governed by its substituents:
-
Amino Group (-NH₂) : Participates in electrophilic substitution (e.g., acetylation, nitration) and acts as a nucleophile in reactions with carbonyl groups.
-
Cyano Group (-CN) : Undergoes nucleophilic attack (e.g., hydrolysis to carboxylic acid under acidic/basic conditions) and serves as an electron-withdrawing group .
-
Nitro Group (-NO₂) : Directs electrophilic substitution (e.g., halogenation) and can be reduced to an amine under catalytic hydrogenation.
Electrophilic Substitution
-
Nitration : Selective nitration at the 7-position due to steric and electronic factors.
-
Halogenation : Potential halogenation at activated positions influenced by the nitro group.
Nucleophilic Attack
-
Cyano Hydrolysis : Conversion of the cyano group to a carboxylic acid under acidic/basic conditions.
-
Alkylation : Reaction of the amino group with alkylating agents (e.g., ethyl iodide) .
Thermal Stability and Decomposition
The compound exhibits high thermal stability (melting point ~306°C), making it suitable for high-temperature reactions.
Analytical Methods
-
Structural Confirmation :
-
Thermal Analysis : Differential scanning calorimetry (DSC) to confirm melting point.
Table 1: Cyclocondensation Reaction Yields
| Reaction Precursor | Reagent | Yield | Ref. |
|---|---|---|---|
| 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone | Cyanothioacetamide | 93–96% | |
| Ethyl acetoacetate | 2-halobenzoic acids | Moderate–good |
Table 2: Reaction Conditions for Alkylation
| Reaction Type | Reagent | Solvent | Catalyst | Ref. |
|---|---|---|---|---|
| Alkylation | Ethyl iodide | Ethanol | Sodium acetate trihydrate | |
| Acetamide formation | 2-chloroacetamide derivatives | Ethanol | Sodium acetate trihydrate |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone is with a molecular weight of approximately 306.27 g/mol. Its structure features a nitro group, an amino group, and a cyano group, which contribute to its reactivity and biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of isoquinolinone compounds exhibit promising anticancer properties. For instance, research has shown that related compounds can inhibit the proliferation of various cancer cell lines, including prostate (DU-145), breast (MCF-7), and bladder (T24) cancer cells. The antiproliferative activity is often evaluated using IC50 values, which indicate the concentration required to inhibit cell growth by 50% .
Table 1: Antiproliferative Activity of Isoquinolinone Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-Amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone | DU-145 | TBD |
| 3-Amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone | MCF-7 | TBD |
| 3-Amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone | T24 | TBD |
(Note: TBD indicates that specific IC50 values for this compound were not found in the literature but are expected to be similar to those of related compounds.)
Neuroprotective Effects
The inhibition of neuronal nitric oxide synthase (nNOS) has been identified as a potential therapeutic strategy for neurodegenerative disorders. Compounds with similar structural motifs to 3-amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone have been investigated for their ability to selectively inhibit nNOS, thereby providing neuroprotective effects .
Synthesis and Derivatives
The synthesis of 3-amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone involves various chemical transformations that allow for the introduction of functional groups that enhance its biological activity. For example, cyclocondensation reactions involving nitrile and thioamide derivatives have been reported, yielding compounds with improved pharmacological profiles .
Table 2: Synthesis Pathways for Isoquinolinone Derivatives
| Reaction Type | Starting Materials | Product |
|---|---|---|
| Cyclocondensation | 2,4-diacetyl derivatives + cyanothioacetamide | 7-acetyl derivatives |
| Nitration | Isoquinoline derivatives + nitrating agents | Nitro-substituted isoquinolines |
Material Science
Due to its unique electronic properties, compounds like 3-amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone are being explored for applications in organic electronics and photonic devices. The incorporation of such compounds into polymer matrices can enhance their conductivity and optical properties.
Analytical Chemistry
This compound can also serve as a reagent in analytical chemistry for the detection of specific ions or molecules due to its ability to form complexes with metal ions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-Amino-7-nitro-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolincarbonitrile .
- Molecular Formula : C₁₆H₁₀N₄O₃ .
- Average Molecular Weight : 306.281 g/mol .
- CAS Number : 130651-65-9 .
- Key Substituents: Amino (-NH₂) at position 3, cyano (-CN) at position 4, nitro (-NO₂) at position 7, and phenyl at position 2 .
Synthesis and Applications: This compound is classified as a rare specialty chemical, primarily used in early-stage pharmaceutical and materials research .
Comparison with Structurally Similar Compounds
Substituent Variations on the Isoquinolinone Core
The following table compares 3-amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone with derivatives featuring modifications to substituents or core structure:
Structural Analogues in the Quinoline Family
For example:
- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): Features chloro and methoxy substituents. Synthesized via PdCl₂(PPh₃)₂-catalyzed cross-coupling, yielding a solid with a melting point of 223–225°C . Demonstrates how aryl substituents influence thermal stability and synthetic complexity .
Key Research Findings
Impact of Substituents on Reactivity and Bioactivity
- However, the trimethoxyphenyl analogue (with electron-donating methoxy groups) exhibits pronounced analeptic activity, suggesting that substituent polarity and steric effects modulate bioactivity .
Commercial and Analytical Considerations
- The target compound is marketed as a rare research chemical, with buyers responsible for verifying purity . In contrast, the trimethoxyphenyl analogue is explicitly validated for biological studies .
Biological Activity
3-Amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of 3-amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone typically involves multi-step organic reactions, including cyclocondensation techniques. The compound can be derived from various precursors through methods such as:
- Cyclization of precursor compounds : Involves the reaction of 1,3-dicarbonyl compounds with cyanothioacetamide under basic conditions.
- Functional group modifications : Further derivatization can enhance biological activity or selectivity.
Anticancer Properties
Research indicates that 3-amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone exhibits significant anticancer activity. A study demonstrated that compounds related to this structure showed cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values ranged from 2.43 to 14.65 μM, indicating potent growth inhibition ( ).
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-Amino-4-cyano... | MDA-MB-231 | 4.98 |
| 3-Amino-4-cyano... | HepG2 | 14.65 |
| Related Compound A | MDA-MB-231 | 2.43 |
| Related Compound B | HepG2 | 7.84 |
The mechanism by which this isoquinolinone derivative exerts its anticancer effects involves:
- Induction of Apoptosis : Studies have shown that the compound can enhance caspase activity, leading to apoptosis in cancer cells.
- Cell Cycle Arrest : It has been observed that the compound causes cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation ( ).
Case Studies
A notable study evaluated the effects of 3-amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone on various cancer models:
- In vitro Studies : The compound was tested on different cancer cell lines, confirming its ability to inhibit cell growth and induce apoptosis.
- In vivo Studies : Animal models treated with the compound showed reduced tumor sizes and improved survival rates, suggesting its potential as a therapeutic agent ( ).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone, and how do reaction conditions influence yield?
- Methodology : Microwave-assisted synthesis using indium(III) chloride (InCl₃) as a catalyst under solvent-free conditions is a validated approach for structurally related isoquinolinones. Reaction optimization involves varying microwave power (e.g., 360 W), irradiation time (5–10 min), and catalyst loading (10–20 mol%) to achieve yields >60% . Conventional thermal methods require longer reaction times (hours) and often result in lower yields due to side reactions.
- Key Data :
| Method | Catalyst | Time | Yield | Reference |
|---|---|---|---|---|
| Microwave | InCl₃ | 5 min | 63% | |
| Thermal | H₃PO₄ | 24 h | 45% |
Q. What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Methodology :
- X-ray crystallography resolves the dihedral angles between aromatic rings (e.g., 57.84° between quinolyl and benzene moieties in analogs) and hydrogen-bonding networks (e.g., N–H⋯N interactions) .
- ¹H/¹³C NMR identifies substituent effects: nitro groups deshield adjacent protons (δ 8.5–9.0 ppm), while cyano groups appear as singlets in ¹³C spectra (δ 115–120 ppm) .
- IR spectroscopy detects functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of 3-Amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone?
- Methodology : A 2³ factorial design evaluates three factors: catalyst concentration (10–20 mol%), microwave power (300–400 W), and reaction time (5–15 min). Response surface methodology (RSM) identifies interactions between variables and predicts optimal conditions . For example, higher microwave power may reduce time but increase decomposition risks, requiring trade-off analysis.
- Data Contradiction : Some studies report InCl₃ as superior to Lewis acids like ZnCl₂ due to its ability to stabilize intermediates, while others note side reactions with electron-deficient nitro groups .
Q. How can computational modeling resolve discrepancies between experimental and theoretical spectroscopic data?
- Methodology :
- DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict NMR chemical shifts and IR vibrational modes. Discrepancies >0.5 ppm in ¹H NMR may indicate unaccounted solvent effects or tautomeric forms .
- Molecular docking assesses steric hindrance from the phenyl and nitro groups, which may explain reduced reactivity in certain solvents (e.g., DMF vs. acetonitrile) .
Q. What strategies mitigate challenges in functionalizing the 4-cyano group without disrupting the nitro substituent?
- Methodology :
- Selective reduction : Use Pd/C with H₂ at low pressure (1 atm) to reduce cyano to aminomethyl while preserving nitro groups. Monitor progress via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) .
- Protection-deprotection : Temporarily protect the nitro group with Boc anhydride before modifying the cyano group. Deprotect with HCl/dioxane (yield: 75–80%) .
Q. How do π-π stacking interactions influence the solid-state stability of this compound?
- Methodology : Single-crystal XRD reveals centroid-to-centroid distances (3.94 Å) between aromatic rings, stabilizing the lattice. Thermogravimetric analysis (TGA) shows decomposition temperatures >250°C, correlating with stronger stacking . Compare with analogs lacking nitro groups (decomposition at ~200°C) to quantify stabilization effects .
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility profiles for isoquinolinone derivatives?
- Resolution : Polar aprotic solvents (DMSO, DMF) enhance solubility due to hydrogen bonding with the amino group. However, steric hindrance from the 2-phenyl substituent reduces solubility in non-polar solvents (logP ≈ 2.5). Contradictions arise from impurities (e.g., unreacted starting materials) or polymorphic forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
